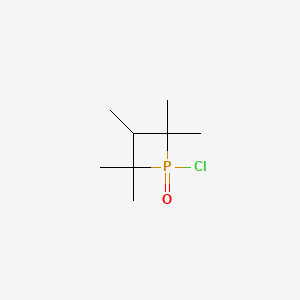
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide is a chemical compound with the molecular formula C8H16ClOP. It is a member of the phosphetane family, characterized by a four-membered ring containing phosphorus. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide typically involves the reaction of phosphorus trichloride with 2,4,4-trimethyl-2-pentene in the presence of aluminum chloride as a catalyst. The reaction is carried out in dry dichloromethane at low temperatures (0-2°C) under a nitrogen atmosphere. The reaction mixture is then quenched with distilled water, and the product is extracted and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict temperature control, and ensuring the purity of reagents to achieve high yields and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different phosphorus oxides.
Reduction: It can be reduced using reagents like phenylsilane to yield different products.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Phenylsilane is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher phosphorus oxides.
Reduction: Various reduced phosphorus compounds.
Substitution: Substituted phosphetane derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus metabolism.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide involves its ability to participate in various chemical reactions due to the presence of the phosphorus atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique ring structure and the presence of multiple methyl groups contribute to its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphetane, 1,2,2,3,4,4-hexamethyl-, 1-oxide: Similar in structure but with different substituents.
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-: Lacks the oxide group, leading to different reactivity.
Uniqueness
Phosphetane, 1-chloro-2,2,3,4,4-pentamethyl-, 1-oxide is unique due to its specific combination of substituents and the presence of the oxide group. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Eigenschaften
Molekularformel |
C8H16ClOP |
|---|---|
Molekulargewicht |
194.64 g/mol |
IUPAC-Name |
1-chloro-2,2,3,4,4-pentamethyl-1λ5-phosphetane 1-oxide |
InChI |
InChI=1S/C8H16ClOP/c1-6-7(2,3)11(9,10)8(6,4)5/h6H,1-5H3 |
InChI-Schlüssel |
YFBDMQPUFWVSSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(P(=O)(C1(C)C)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110476.png)
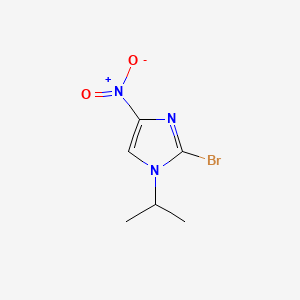
![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione](/img/structure/B14110483.png)

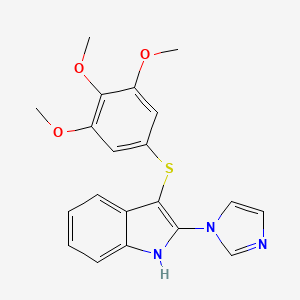
![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)

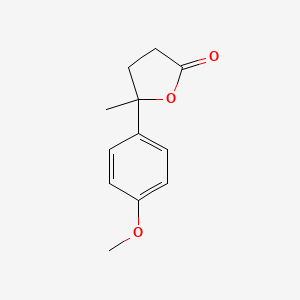

![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110527.png)
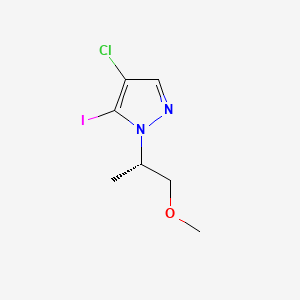
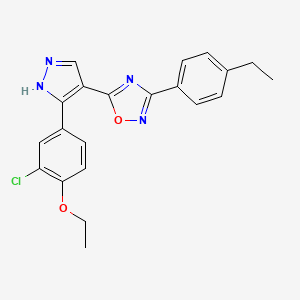
![1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110556.png)
